molecular formula C8H11N3O2 B8587557 5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one

5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one

Cat. No. B8587557
M. Wt: 181.19 g/mol
InChI Key: LCLSCBDBHJAQGF-UHFFFAOYSA-N
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Patent
US08815853B2

Procedure details

To 250 mL of methanol under nitrogen, 5.21 g of sodium are added. Once dissolution is total and after returning to RT, 20 g of 5,5-dimethyl-4,5-dihydro-imidazol-2-amine bromide and 31.2 g of ethyl malonate are added. The medium is heated with reflux for 16 h. The reaction medium is dry concentrated, and then taken up in 40 mL of ice water. The expected product is precipitated by adding 1N HCl. The obtained precipitate is filtered, washed with water and then dried in the oven at 50° C. 18.62 g (yield=97%) of 7-hydroxy-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one are obtained as a white solid.
Name
5,5-dimethyl-4,5-dihydro-imidazol-2-amine bromide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Br-].[CH3:3][C:4]1([CH3:10])[NH:8][C:7]([NH2:9])=[N:6][CH2:5]1.[C:11](OCC)(=[O:16])[CH2:12][C:13]([O-])=[O:14]>CO>[OH:16][C:11]1[N:9]=[C:7]2[NH:8][C:4]([CH3:10])([CH3:3])[CH2:5][N:6]2[C:13](=[O:14])[CH:12]=1 |f:1.2,^1:0|

Inputs

Step One
Name
5,5-dimethyl-4,5-dihydro-imidazol-2-amine bromide
Quantity
20 g
Type
reactant
Smiles
[Br-].CC1(CN=C(N1)N)C
Name
Quantity
31.2 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Two
Name
Quantity
5.21 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Once dissolution
CUSTOM
Type
CUSTOM
Details
after returning to RT
TEMPERATURE
Type
TEMPERATURE
Details
The medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction medium is dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The expected product is precipitated
ADDITION
Type
ADDITION
Details
by adding 1N HCl
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the oven at 50° C

Outcomes

Product
Name
Type
product
Smiles
OC=1N=C2N(C(C1)=O)CC(N2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.62 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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